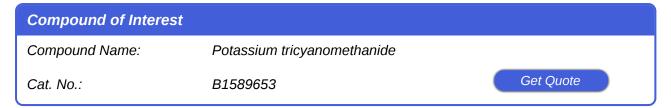


## Thermochemical Properties of Potassium Tricyanomethanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **potassium tricyanomethanide**, K[C(CN)<sub>3</sub>]. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document combines established theoretical frameworks with data from related compounds to offer robust estimations and detailed experimental protocols for its determination.

### **Core Thermochemical Data**

A summary of the core physical and estimated thermochemical data for **potassium tricyanomethanide** is presented in Table 1. The enthalpy of formation and lattice energy are estimated based on theoretical calculations and comparison with analogous alkali metal pseudohalides, as direct experimental values are not readily available in the surveyed literature.

Table 1: Summary of Physical and Estimated Thermochemical Data for **Potassium Tricyanomethanide** 



Property	Value	Source/Method	
Physical Properties			
Molecular Formula	C4KN3	PubChem[1]	
Molecular Weight	129.16 g/mol	PubChem[1]	
CAS Number	34171-69-2	PubChem[1]	
Melting Point	298 °C (571.15 K)	ChemicalBook[2]	
Estimated Thermochemical Data			
Standard Enthalpy of Formation (ΔH°f)	Value to be estimated	Born-Haber Cycle Estimation	
Lattice Energy (U)	Value to be estimated	Born-Haber Cycle Estimation	

## **Theoretical Framework: The Born-Haber Cycle**

The Born-Haber cycle is a theoretical model that applies Hess's Law to calculate the lattice energy of an ionic compound.[3][4] It relates the standard enthalpy of formation of the ionic solid to the enthalpy changes of several individual steps involved in its formation from the constituent elements in their standard states.

A conceptual Born-Haber cycle for **potassium tricyanomethanide** is illustrated below. This cycle provides a roadmap for the experimental and theoretical determination of its lattice energy and enthalpy of formation.





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Caption: Born-Haber cycle for **potassium tricyanomethanide**.

# Experimental Protocols for Thermochemical Data Determination

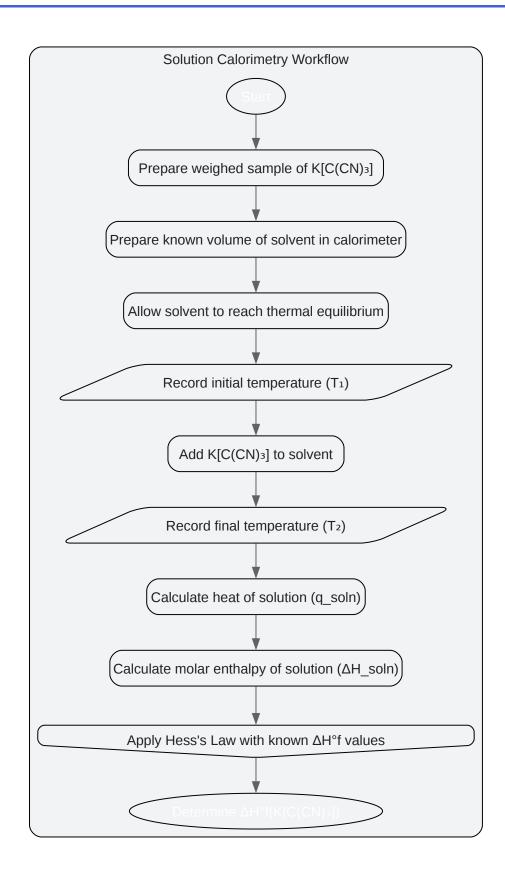
The following sections outline detailed experimental methodologies for determining the key thermochemical parameters of **potassium tricyanomethanide**.

# Determination of the Standard Enthalpy of Formation by Reaction Calorimetry

Reaction calorimetry can be employed to determine the standard enthalpy of formation by measuring the heat of a reaction involving the compound of interest. A common method is solution calorimetry.

**Experimental Workflow: Solution Calorimetry** 





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Caption: Workflow for determining enthalpy of formation via solution calorimetry.



#### Methodology:

- Sample Preparation: A precisely weighed sample of high-purity potassium tricyanomethanide is prepared.
- Calorimeter Setup: A known volume of a suitable solvent (e.g., deionized water) is placed in a constant-pressure calorimeter. The system is allowed to reach thermal equilibrium.
- Temperature Measurement: The initial temperature of the solvent is recorded.
- Dissolution: The potassium tricyanomethanide sample is added to the solvent, and the dissolution process is initiated with stirring.
- Final Temperature: The final temperature of the solution is recorded after the dissolution is complete and thermal equilibrium is re-established.
- Calculation of Heat of Solution: The heat of solution is calculated using the formula: qsoln = (msolution × csolution × ΔT) where m is the mass of the solution, c is the specific heat
  capacity of the solution, and ΔT is the change in temperature.
- Calculation of Molar Enthalpy of Solution: The molar enthalpy of solution (ΔHsoln) is then determined.
- Application of Hess's Law: The standard enthalpy of formation of potassium tricyanomethanide can be calculated using Hess's Law by combining the experimentally determined enthalpy of solution with the known standard enthalpies of formation of the constituent ions in solution.[5]

# Determination of Enthalpy of Sublimation by Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen effusion mass spectrometry is a powerful technique for measuring the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived. [2][3][6]

Methodology:



- Sample Loading: A small amount of potassium tricyanomethanide is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.
- High Vacuum: The Knudsen cell is placed in a high-vacuum chamber of a mass spectrometer.
- Heating: The cell is heated to a series of controlled temperatures, causing the sample to sublime.
- Effusion and Ionization: A molecular beam of the gaseous species effuses through the orifice and is subsequently ionized by an electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.
- Vapor Pressure Determination: The ion intensity is proportional to the partial pressure of the corresponding species in the cell.
- Clausius-Clapeyron Equation: The enthalpy of sublimation (ΔHsub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

## **Data for Born-Haber Cycle Components**

To utilize the Born-Haber cycle for estimating the lattice energy and enthalpy of formation of **potassium tricyanomethanide**, data for each step is required. Table 2 provides the necessary experimental and theoretical values.

Table 2: Thermochemical Data for the Born-Haber Cycle of Potassium Tricyanomethanide



Step	Process	Enthalpy Change (kJ/mol)	Source
Sublimation of     Potassium	$K(s) \rightarrow K(g)$	+89.2	[7]
2. First Ionization Energy of Potassium	$K(g) \rightarrow K^+(g) + e^-$	+418.8	[7]
3. Formation of Gaseous Tricyanomethanide Radical	2C(s, graphite) + 3/2 N₂(g) → C(CN)₃(g)	Estimated	Theoretical Calculation
4. Electron Affinity of Tricyanomethanide Radical	$C(CN)_3(g) + e^- \rightarrow [C(CN)_3]^-(g)$	Estimated	Theoretical Calculation
5. Standard Enthalpy of Formation of K[C(CN)3]	K(s) + 2C(s, graphite) + 3/2 $N_2(g) \rightarrow K$ INVALID-LINK	To be determined	
6. Lattice Energy of K[C(CN)₃]	$K^+(g) + [C(CN)_3]^-(g)$ → KINVALID-LINK	To be determined	

Note: The enthalpy of formation of the gaseous tricyanomethanide radical and its electron affinity are not readily available from experimental sources and would require high-level computational chemistry for accurate determination.

### Conclusion

This technical guide has outlined the key thermochemical properties of **potassium tricyanomethanide**, providing a framework for their experimental determination and theoretical estimation. While direct experimental data for the enthalpy of formation and lattice energy are currently scarce, the detailed protocols for reaction calorimetry and Knudsen effusion mass spectrometry offer clear pathways for future research. The application of the Born-Haber cycle, supported by data from related compounds and computational chemistry, provides a robust method for estimating these crucial thermochemical parameters. This information is vital for



researchers and professionals in materials science and drug development who require a thorough understanding of the energetic properties of this compound.

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